Disodium 4-[(8-methylnonyl)oxy]-4-oxo-3-sulfonatobutanoate

Surfactant Science Micellization Thermodynamics Emulsion Polymerization

Disodium 4-[(8-methylnonyl)oxy]-4-oxo-3-sulfonatobutanoate (CAS 65277-50-1), also known as disodium 1-isodecyl 2-sulfonatosuccinate, is a branched-chain anionic surfactant belonging to the sulfosuccinate monoester family. Characterized as a 'two-headed' surfactant due to its dual carboxylate/sulfonate head group, this compound is a single defined isomer (1-isodecyl ester), distinguishing it from the more common mixed-isomer grades (e.g., CAS 37294-49-8).

Molecular Formula C14H24Na2O7S
Molecular Weight 382.38 g/mol
CAS No. 65277-50-1
Cat. No. B12694511
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDisodium 4-[(8-methylnonyl)oxy]-4-oxo-3-sulfonatobutanoate
CAS65277-50-1
Molecular FormulaC14H24Na2O7S
Molecular Weight382.38 g/mol
Structural Identifiers
SMILESCC(C)CCCCCCCOC(=O)C(CC(=O)[O-])S(=O)(=O)O.[Na+].[Na+]
InChIInChI=1S/C14H26O7S.2Na/c1-11(2)8-6-4-3-5-7-9-21-14(17)12(10-13(15)16)22(18,19)20;;/h11-12H,3-10H2,1-2H3,(H,15,16)(H,18,19,20);;/q;2*+1/p-2
InChIKeyIEVXSIJNMRCEOC-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Disodium 4-[(8-methylnonyl)oxy]-4-oxo-3-sulfonatobutanoate (CAS 65277-50-1): A Defined-Isomer Sulfosuccinate Surfactant for High-Precision Formulation


Disodium 4-[(8-methylnonyl)oxy]-4-oxo-3-sulfonatobutanoate (CAS 65277-50-1), also known as disodium 1-isodecyl 2-sulfonatosuccinate, is a branched-chain anionic surfactant belonging to the sulfosuccinate monoester family [1]. Characterized as a 'two-headed' surfactant due to its dual carboxylate/sulfonate head group, this compound is a single defined isomer (1-isodecyl ester), distinguishing it from the more common mixed-isomer grades (e.g., CAS 37294-49-8) [2]. The compound is recognized in the Japan Existing Chemical Substances inventory (KE-12351) and has been specifically cited in industrial patent literature for its function as a wetting agent [3][4].

Why Generic Isodecyl Sulfosuccinate Grades Cannot Substitute for the Defined 1-Isodecyl Isomer (CAS 65277-50-1)


The scientific literature on disodium 4-alkyl-3-sulfonatosuccinates establishes that micellar properties—including critical micelle concentration (CMC), aggregation number, and counter-ion binding—are strictly chain-length dependent [1]. Even subtle structural variations, such as the degree and position of branching, can alter these parameters and consequently change practical performance in emulsion polymerization and detergency [2]. The widely available alternative, disodium C-isodecyl sulfosuccinate (CAS 37294-49-8), is explicitly listed in regulatory inventories as a mixture of 1-isodecyl and 4-isodecyl esters [3]. For a procurement specialist or formulator, selecting the defined single-isomer CAS 65277-50-1 over the mixed-isomer grade mitigates the risk of lot-to-lot variability in micellization behavior, a factor that is critical in applications where precise surfactant packing, wetting, or emulsification kinetics must be reproduced.

Quantitative Evidence Differentiating Disodium 1-Isodecyl 2-Sulfonatosuccinate (CAS 65277-50-1) from Its Closest Analogs


Critical Micelle Concentration (CMC): Branched C10 Isodecyl vs. Linear Alkyl Homologues

For the disodium 4-alkyl-3-sulfonatosuccinate series, the linear decyl homologue (ddss) exhibits a CMC of 0.041 mol dm⁻³ at 25.0°C [1]. Branching in the alkyl chain—such as the 8-methylnonyl (isodecyl) group present in CAS 65277-50-1—generally elevates the CMC above that of the corresponding linear analogue by a factor of approximately 1.5–3×, due to steric hindrance impeding micelle packing [2]. In contrast, shorter-chain linear homologues (hexyl: 0.33 mol dm⁻³; octyl: 0.14 mol dm⁻³) demonstrate substantially higher CMC values, making them less efficient at reducing surface tension at equivalent concentrations [1]. The precise CMC of the isodecyl compound is thus predictably intermediate between the linear octyl and decyl values, but distinct from both.

Surfactant Science Micellization Thermodynamics Emulsion Polymerization

Isomeric Definition: Single 1-Isodecyl Isomer vs. Mixed-Isomer Grades in Regulatory and Performance Contexts

CAS 65277-50-1 is structurally defined as the 1-isodecyl ester of sulfosuccinic acid, with the ester linkage exclusively at the 1-position of the isodecyl chain [1]. The alternative commercial product commonly offered under CAS 37294-49-8 is registered in the NITE-CHRIP database as 'Disodium 1(or 4)-isodecyl 2-sulfonatosuccinate,' explicitly indicating it is an isomeric mixture [2]. Positional isomerism in sulfosuccinate monoesters alters the head-group geometry and the spatial relationship between the hydrophilic sulfonate/carboxylate moieties and the hydrophobic tail, which is known to affect micelle dynamics and packing [3].

Surfactant Quality Control Regulatory Compliance Formulation Reproducibility

Irritation Potential: Sulfosuccinate Monoesters vs. Conventional Anionic Surfactants

Salts of sulfonatosuccinic acid monoesters, including the isodecyl ester class, have been demonstrated to possess 'a property of low irritation for skin or eye' relative to conventional anionics such as sodium lauryl sulfate (SLS) [1]. This reduced irritation is mechanistically linked to their larger CMC values, higher equilibrium surface tension, and lower wetting power compared to typical single-headed, single-tailed anionics [1]. Furthermore, these sulfosuccinate monoesters exhibit a synergistic effect that eliminates the skin and eye irritation caused by co-formulated conventional anionic surfactants [1].

Personal Care Formulation Dermatological Safety Mild Surfactant Chemistry

Two-Headed Surfactant Architecture: Distinct Micelle Dynamics vs. Single-Headed Surfactants

NMR relaxation studies on disodium 4-alkyl-3-sulfonatosuccinate micelles reveal that the order parameter profile and fast-motion correlation time profile for these two-headed surfactants are 'distinctly different from those of a typical single-headed, single-tailed surfactant such as dodecyltrimethylammonium bromide (DTAB),' particularly in the head-group region of the micelle [1]. This arises from the dual anionic head structure (carboxylate + sulfonate) connected via a short succinate backbone, which constrains head-group mobility and alters the packing geometry compared to simple alkyl sulfates or alkyltrimethylammonium halides [1].

Micelle Dynamics NMR Relaxation Surfactant Design

Aggregation Number and Micelle Size: Isodecyl Surfactant in Industrial Emulsion Polymerization

The aggregation number for the linear decyl homologue (ddss) of this two-headed surfactant family is 50 monomers per micelle, as determined viscometrically and conductimetrically at 25.0°C, with a volume change upon micellization of +9.1 cm³ mol⁻¹ [1]. In the structurally related branched diester surfactant sodium di-isodecyl sulfosuccinate (SDIDS), micellization behavior in hydro-alcoholic solution has been directly correlated to emulsion polymerization performance, with decreasing alcohol co-solvent content leading to increased overall reaction rate, improved latex stability, and reduced particle size and coarse particle formation [2]. These data establish that precise control over surfactant molecular architecture (linear vs. branched, monoester vs. diester) directly governs industrially relevant polymerization outcomes.

Emulsion Polymerization Latex Stability Particle Size Control

High-Precision Application Scenarios Where the Defined Isomer Disodium 4-[(8-methylnonyl)oxy]-4-oxo-3-sulfonatobutanoate (CAS 65277-50-1) Provides Selection Advantage


Reproducible Emulsion Polymerization Requiring Defined Micelle Templates

In vinyl chloride and acrylic emulsion polymerization, the surfactant's CMC and aggregation number directly control particle nucleation rate and final latex particle size distribution [1]. The single-isomer specification of CAS 65277-50-1 ensures a consistent micelle size and surface activity profile across batches, reducing process variability that can arise from the undefined isomeric ratio in mixed-isomer grades (CAS 37294-49-8) [2]. The two-headed architecture further provides distinct micelle dynamics that influence monomer solubilization and polymer particle stability [3].

Mild Personal Care Formulations with Synergistic Irritation Reduction

For sulfate-free shampoos, body washes, and baby care products, sulfosuccinate monoesters are selected for their documented low skin and eye irritation potential [1]. The defined 1-isodecyl isomer offers predictable micellization and foaming behavior compared to mixed-isomer alternatives, which is critical for maintaining consistent sensory properties and cleansing performance across production lots. Co-formulation with other anionics exploits the synergistic irritation-eliminating effect reported for this surfactant class [1].

Industrial Wetting Agents Requiring Controlled Surface Tension Reduction

Patent literature specifically identifies disodium isodecyl sulfosuccinate as an effective wetting agent in noncaustic floor finish removers at concentrations of 0–3.0 wt% in concentrate, with optimal performance linked to its ability to lower surface tension without requiring high alkalinity (pH 8.7–10.0) [1]. The branched isodecyl chain provides a CMC that is optimized for wetting at moderate concentrations, avoiding the excessively high CMC of shorter-chain homologues or the limited solubility of longer linear alkyl derivatives [2].

Hydrophobic Ion Pairing and Pharmaceutical Delivery Research

Sulfosuccinate-based surfactants with branched alkyl chains have demonstrated significantly enhanced hydrophobicity in peptide and protein ion-pairing applications compared to the linear-chain gold standard docusate [1]. The defined single-isomer isodecyl sulfosuccinate provides a well-characterized molecular architecture for systematic investigation of chain-branching effects on partition coefficient and solubility enhancement, without the confounding variable of isomeric heterogeneity [2].

Quote Request

Request a Quote for Disodium 4-[(8-methylnonyl)oxy]-4-oxo-3-sulfonatobutanoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.